4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester
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Overview
Description
4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester is a chemical compound with the molecular formula C9H11F3N2O4 and a molecular weight of 268.19 g/mol . This compound is characterized by the presence of cyano, nitromethyl, and trifluoromethyl groups attached to a butyric acid ethyl ester backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, specific solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of cyano, nitromethyl, and trifluoromethyl groups allows it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid methyl ester
- 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid propyl ester
- 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid isopropyl ester
Uniqueness
Compared to its similar compounds, 4-Cyano-3-nitromethyl-3-trifluoromethyl-butyric acid ethyl ester is unique due to its specific ester group, which can influence its reactivity and solubility. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in both aqueous and organic environments .
Properties
IUPAC Name |
ethyl 3-(cyanomethyl)-4,4,4-trifluoro-3-(nitromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O4/c1-2-18-7(15)5-8(3-4-13,6-14(16)17)9(10,11)12/h2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESOFKYFSFPFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)(C[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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